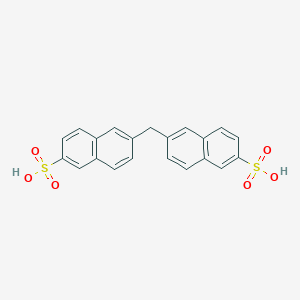
2-Naphthalenesulfonic acid, 6,6-methylenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 6,6-methylenebis- (also known as MBSA) is a chemical compound that has been widely used in scientific research. It is a sulfonated aromatic compound that is commonly used as a reagent for the determination of proteins and other biomolecules. MBSA is also used in the synthesis of dyes and pigments.
Wirkmechanismus
MBSA works by binding to proteins and other biomolecules, which causes a change in their properties. This change can be measured using various techniques, such as UV-visible spectroscopy and fluorescence spectroscopy. MBSA has a high affinity for proteins and can be used to determine the concentration of proteins in a sample.
Biochemische Und Physiologische Effekte
MBSA has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the activity of certain enzymes and to disrupt the function of cell membranes. MBSA has also been shown to have anti-inflammatory and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
MBSA has several advantages for use in lab experiments. It is a relatively simple and cost-effective reagent that can be used to determine the concentration of proteins and other biomolecules. MBSA is also stable and has a long shelf life. However, there are some limitations to the use of MBSA in lab experiments. It is not suitable for use with certain types of proteins and can cause interference with other reagents.
Zukünftige Richtungen
There are several future directions for the use of MBSA in scientific research. One area of research is the development of new materials using MBSA as a building block. MBSA has also been used in the development of new sensors for the detection of biomolecules. Additionally, MBSA has potential applications in the field of drug delivery and in the development of new therapeutic agents.
In conclusion, MBSA is a widely used chemical compound in scientific research. It has several advantages for use in lab experiments and has been shown to have biochemical and physiological effects. There are several future directions for the use of MBSA in scientific research, including the development of new materials and therapeutic agents.
Synthesemethoden
MBSA can be synthesized by the sulfonation of naphthalene with sulfuric acid. The resulting product is then treated with formaldehyde to produce MBSA. This synthesis method is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
MBSA has been used in a wide range of scientific research applications. It is commonly used as a reagent for the determination of proteins, amino acids, and other biomolecules. MBSA has also been used in the synthesis of dyes and pigments. Additionally, MBSA has been used in the development of new materials and in the study of surface chemistry.
Eigenschaften
CAS-Nummer |
17766-32-4 |
|---|---|
Produktname |
2-Naphthalenesulfonic acid, 6,6-methylenebis- |
Molekularformel |
C21H16O6S2 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
6-[(6-sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-7-5-16-10-14(1-3-18(16)12-20)9-15-2-4-19-13-21(29(25,26)27)8-6-17(19)11-15/h1-8,10-13H,9H2,(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
NOKFJMKCHWGVBY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
Synonyme |
2-Naphthalenesulfonic acid, 6,6-methylenebis- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







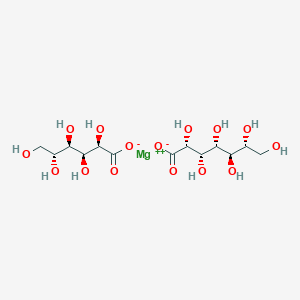

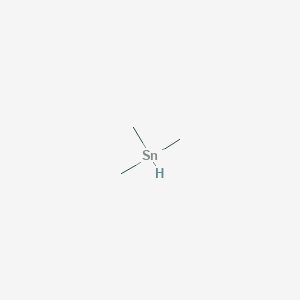
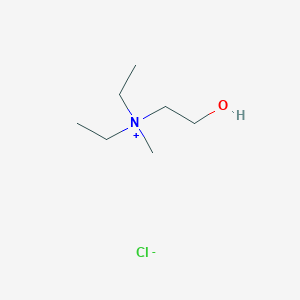
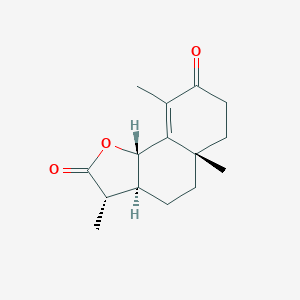
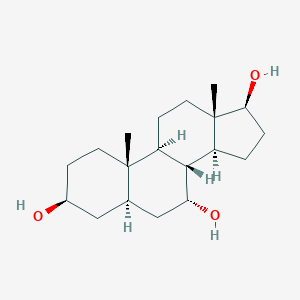
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)

